molecular formula C18H17N3OS3 B2480020 (E)-3-(thiophen-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1448140-65-5

(E)-3-(thiophen-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No. B2480020
CAS RN: 1448140-65-5
M. Wt: 387.53
InChI Key: FRRKWNXDPHIOJL-ONEGZZNKSA-N
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Description

(E)-3-(thiophen-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17N3OS3 and its molecular weight is 387.53. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(thiophen-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(thiophen-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidepressant Potential

Compounds structurally related to (E)-3-(thiophen-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one have been extensively studied for their antidepressant properties. A series of derivatives were synthesized and evaluated for their in vitro affinity to 5-HT1A receptors and serotonin reuptake inhibition. These compounds, particularly ones derived from benzo[b]thiophene and piperazine, have shown promising dual-action antidepressant properties, indicating their potential in drug development for mood disorders (Orus et al., 2002), (Silanes et al., 2004).

Anticancer Activity

Research has also highlighted the anticancer potential of compounds with a similar structure. A study involving a series of polyfunctional substituted 1,3-thiazoles, which are structurally related, demonstrated significant anticancer activity across a range of cancer cell lines. Particularly, compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle showed effectiveness, suggesting that structural features similar to (E)-3-(thiophen-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one could be beneficial in anticancer drug design (Turov, 2020).

Pesticidal Activities

Compounds incorporating structures similar to (E)-3-(thiophen-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one have been evaluated for their pesticidal properties. One study synthesized derivatives that showed potent pesticidal activities against mosquito larvae and phytopathogenic fungi, highlighting the potential of these compounds in agricultural applications (Choi et al., 2015).

Allosteric Enhancement of A1 Adenosine Receptor

Another intriguing application is the allosteric enhancement of the A1 adenosine receptor, which plays a crucial role in various physiological processes. Derivatives of compounds structurally similar to (E)-3-(thiophen-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one have shown potential as allosteric enhancers, suggesting a role in therapeutic interventions targeting the A1 adenosine receptor (Romagnoli et al., 2008).

properties

IUPAC Name

(E)-3-thiophen-2-yl-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS3/c22-17(4-3-15-2-1-10-24-15)20-6-8-21(9-7-20)18-19-16(13-25-18)14-5-11-23-12-14/h1-5,10-13H,6-9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRKWNXDPHIOJL-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(thiophen-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one

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